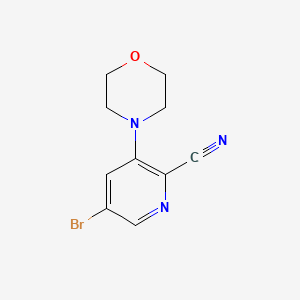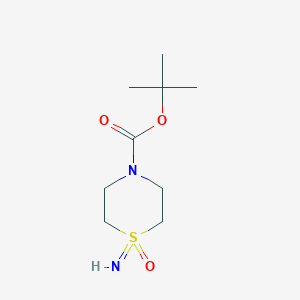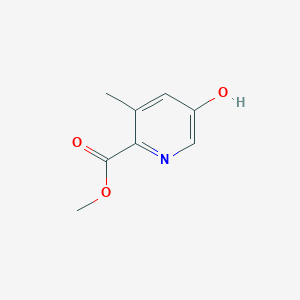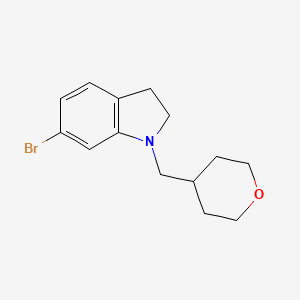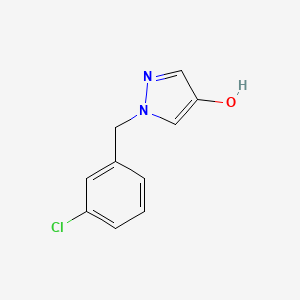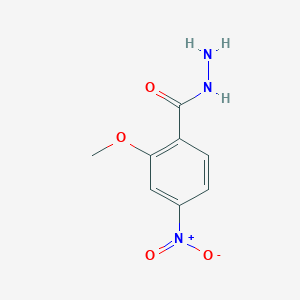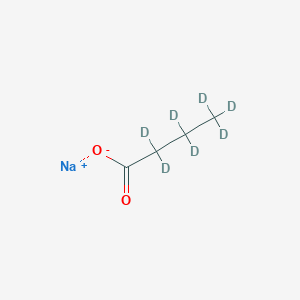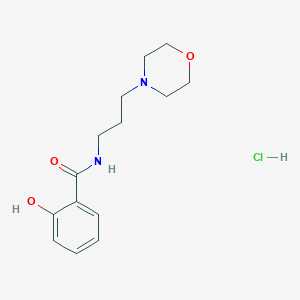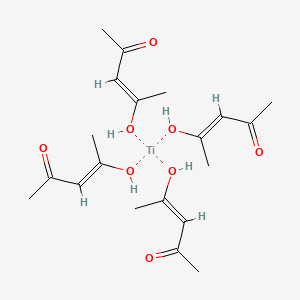
Titanio(IV) acetilacetonato tiaca 95
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Titanacetylacetonat tiaca 95 has a wide range of scientific research applications, including:
Mecanismo De Acción
Target of Action
Titanacetylacetonat Tiaca 95, also known as Titanium acetylacetonate, is a coordination complex derived from the acetylacetonate anion and titanium ions . The primary targets of this compound are metal ions, usually transition metals .
Mode of Action
Titanacetylacetonat Tiaca 95 interacts with its targets by forming a six-membered chelate ring . Both oxygen atoms in the acetylacetonate anion bind to the metal to form this ring . This interaction results in the formation of complexes that are soluble in organic solvents, unlike the related metal halides .
Biochemical Pathways
It’s known that metal acetylacetonates, including titanium acetylacetonate, are sometimes used as catalyst precursors and reagents . Therefore, they may influence various biochemical pathways by acting as catalysts for certain reactions.
Pharmacokinetics
Given its molecular structure and weight , it’s likely that these properties would be influenced by factors such as the compound’s solubility, stability, and the presence of transport proteins.
Result of Action
The molecular and cellular effects of Titanacetylacetonat Tiaca 95’s action are largely dependent on its role as a catalyst precursor and reagent . By facilitating certain reactions, it can influence the synthesis of various compounds and the progression of numerous biochemical pathways.
Action Environment
The action, efficacy, and stability of Titanacetylacetonat Tiaca 95 can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature
Análisis Bioquímico
Biochemical Properties
Titanacetylacetonat tiaca 95 plays a significant role in biochemical reactions, particularly as a catalyst in organic synthesis and polymerization processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, Titanacetylacetonat tiaca 95 can form complexes with proteins that contain thiol groups, leading to the stabilization of these proteins. Additionally, it can interact with enzymes involved in oxidative phosphorylation, thereby influencing cellular respiration and energy production .
Cellular Effects
The effects of Titanacetylacetonat tiaca 95 on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Titanacetylacetonat tiaca 95 can activate certain signaling pathways that lead to the upregulation of genes involved in antioxidant defense mechanisms. This compound also affects cellular metabolism by enhancing the activity of enzymes involved in the tricarboxylic acid cycle, thereby increasing ATP production .
Molecular Mechanism
The molecular mechanism of action of Titanacetylacetonat tiaca 95 involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Titanacetylacetonat tiaca 95 can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Titanacetylacetonat tiaca 95 can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Titanacetylacetonat tiaca 95 is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to Titanacetylacetonat tiaca 95 has been associated with alterations in cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of Titanacetylacetonat tiaca 95 vary with different dosages in animal models. At low doses, it has been found to enhance cellular function and promote tissue repair. At high doses, Titanacetylacetonat tiaca 95 can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the beneficial effects of Titanacetylacetonat tiaca 95 are only seen within a specific dosage range. Beyond this range, adverse effects become more pronounced .
Metabolic Pathways
Titanacetylacetonat tiaca 95 is involved in several metabolic pathways, including those related to energy production and detoxification. It interacts with enzymes such as pyruvate dehydrogenase and cytochrome c oxidase, which are crucial for cellular respiration. Additionally, Titanacetylacetonat tiaca 95 can influence metabolic flux by modulating the activity of key enzymes in the tricarboxylic acid cycle and the electron transport chain .
Transport and Distribution
The transport and distribution of Titanacetylacetonat tiaca 95 within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, Titanacetylacetonat tiaca 95 can be transported to various cellular compartments, including the mitochondria and the nucleus. This distribution is essential for its biological activity, as it allows Titanacetylacetonat tiaca 95 to interact with its target biomolecules effectively .
Subcellular Localization
The subcellular localization of Titanacetylacetonat tiaca 95 is a critical determinant of its activity and function. It has been found to localize primarily in the mitochondria, where it exerts its effects on cellular respiration and energy production. Additionally, Titanacetylacetonat tiaca 95 can be found in the nucleus, where it may influence gene expression by interacting with transcription factors and other regulatory proteins. The localization of Titanacetylacetonat tiaca 95 is directed by specific targeting signals and post-translational modifications .
Métodos De Preparación
Titanacetylacetonat tiaca 95 can be synthesized through several methods. One common synthetic route involves the reaction of titanium tetrachloride with acetylacetone in the presence of a base. The reaction typically proceeds as follows:
TiCl4+2C5H8O2→Ti(C5H7O2)2+4HCl
The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity titanium acetylacetonate .
Análisis De Reacciones Químicas
Titanacetylacetonat tiaca 95 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form titanium dioxide and other by-products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: It can undergo ligand exchange reactions with other ligands, such as phosphines or amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Titanacetylacetonat tiaca 95 can be compared with other metal acetylacetonates, such as zirconium acetylacetonate and hafnium acetylacetonate. These compounds share similar coordination properties but differ in their metal centers and specific reactivities. For example:
Zirconium acetylacetonate: Has a larger metal radius and forms more stable complexes.
Hafnium acetylacetonate: Similar to zirconium acetylacetonate but with slightly different reactivity due to the larger atomic size.
Titanacetylacetonat tiaca 95 is unique due to its specific catalytic properties and its ability to enhance drug delivery in medical applications .
Propiedades
IUPAC Name |
4-hydroxypent-3-en-2-one;titanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H8O2.Ti/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSXWUYLAWPLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ti] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O8Ti | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


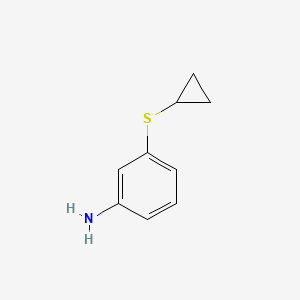
![(2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1406502.png)
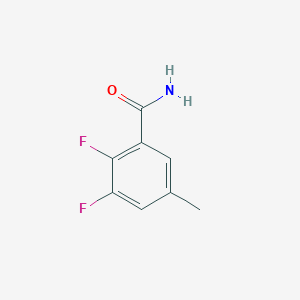
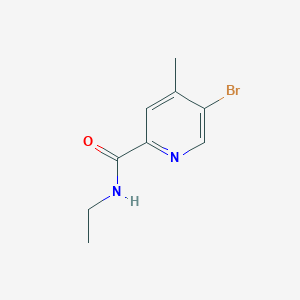
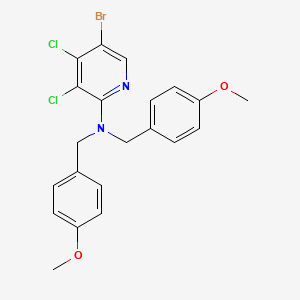
![1-(3,4-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1406507.png)
